2-Chloro-6-(3-methoxyphenyl)pyridine
Description
Properties
Molecular Formula |
C12H10ClNO |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
2-chloro-6-(3-methoxyphenyl)pyridine |
InChI |
InChI=1S/C12H10ClNO/c1-15-10-5-2-4-9(8-10)11-6-3-7-12(13)14-11/h2-8H,1H3 |
InChI Key |
ZFQWHWPVIVXSQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A comparative analysis of substituent effects and functional groups is critical:
Key Differences in Reactivity and Toxicity
- Electrophilic Reactivity : The chlorine atom at C2 in this compound is susceptible to nucleophilic substitution, similar to nitrapyrin. However, the 3-methoxyphenyl group may sterically hinder reactions compared to nitrapyrin’s smaller CCl₃ group .
- Toxicity Profile: Nitrapyrin exhibits weak mutagenicity (S. In contrast, the methoxyphenyl substituent in the target compound may reduce toxicity relative to trichloromethyl groups .
- Solubility and Log P : The 3-methoxyphenyl group likely increases hydrophobicity (Log P ~3–4) compared to nitrapyrin (Log P 3.41), impacting bioavailability and environmental persistence .
Q & A
Basic Questions
Q. What synthetic methodologies are effective for preparing 2-chloro-6-(3-methoxyphenyl)pyridine derivatives?
- Methodology : Utilize nucleophilic aromatic substitution (SNAR) reactions with halogenated pyridine precursors. For example, reacting 2-chloro-6-fluoropyridine with substituted aryl nucleophiles (e.g., 3-methoxyphenyl derivatives) under optimized conditions (e.g., reflux in polar aprotic solvents like DMSO or DMF). Yields up to 84% have been reported for analogous reactions .
- Validation : Confirm structure via (e.g., aromatic proton splitting patterns) and ESI-MS for molecular ion verification .
Q. How should researchers characterize the purity and structural integrity of synthesized this compound?
- Analytical Workflow :
- Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times against commercial standards (if available).
- Structural Confirmation : Combine , , and high-resolution mass spectrometry (HRMS). For example, ESI-MS can detect the molecular ion peak at m/z 249.04 (calculated for ) .
Q. What are the primary environmental or agricultural applications of chlorinated pyridine derivatives?
- Nitrification Inhibition : Analogous compounds like nitrapyrin (2-chloro-6-(trichloromethyl)pyridine) are used to reduce nitrogen loss in soils by inhibiting ammonia oxidation. Optimal application rates (e.g., 0.5–2.0 kg/ha) depend on soil moisture and temperature .
Advanced Questions
Q. How can conflicting mutagenicity data for chlorinated pyridines be resolved?
- Case Study : Nitrapyrin derivatives show weak mutagenicity in Salmonella strains TA97/TA98/TA100 with metabolic activation (S9 liver enzymes) but are negative without activation. Researchers should:
- Conduct parallel assays (±S9) and use historical control data to assess significance.
- Explore metabolite toxicity (e.g., 6-chloropicolinic acid, which showed no mutagenicity in rats/dogs at 15–50 mg/kg bw/d) .
Q. What experimental design considerations are critical for optimizing nitrification inhibition studies?
- Key Parameters :
| Factor | Optimal Range | Impact |
|---|---|---|
| Soil Moisture | 60–80% WHC | Higher moisture enhances inhibitor efficacy |
| Temperature | 10–25°C | Activity declines >30°C |
| Application Rate | 0.5–2.0 kg/ha | Dose-dependent inhibition up to 4 weeks |
Q. How do structural modifications (e.g., methoxy vs. trifluoromethyl groups) alter toxicity profiles?
- Comparative Toxicity :
- Mechanistic Insight : Electron-withdrawing groups (e.g., -CF) increase metabolic stability but may enhance bioaccumulation .
Methodological Notes
- Handling Contradictions : When reproductive toxicity studies conflict (e.g., resorption rates in rabbits vs. rats), conduct species-specific dose-response analyses and evaluate metabolic pathways (e.g., CYP450 enzyme activity differences) .
- Safety Protocols : Use PPE (gloves, goggles) and store compounds in airtight containers at RT. Avoid inhalation/contact; dispose of waste via certified hazardous waste programs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
